2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
CAS No.: 670273-57-1
Cat. No.: VC4259165
Molecular Formula: C23H25N3O4S2
Molecular Weight: 471.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670273-57-1 |
|---|---|
| Molecular Formula | C23H25N3O4S2 |
| Molecular Weight | 471.59 |
| IUPAC Name | 2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C23H25N3O4S2/c1-3-10-26-22(28)20-18(15-6-8-16(29-2)9-7-15)13-31-21(20)25-23(26)32-14-19(27)24-12-17-5-4-11-30-17/h3,6-9,13,17H,1,4-5,10-12,14H2,2H3,(H,24,27) |
| Standard InChI Key | MFPSVEFFJIDECS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCC4CCCO4)CC=C |
Introduction
Structural Overview
The compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic framework known for its pharmacological significance. The structure comprises:
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A thieno[2,3-d]pyrimidine core, which is a fused thiophene and pyrimidine system.
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A 4-methoxyphenyl group attached at the 5-position of the core.
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A prop-2-enyl substituent at the 3-position.
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A sulfanyl bridge linking the core to an N-substituted acetamide moiety.
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A tetrahydrofuran (oxolan) ring attached to the acetamide nitrogen.
This intricate structure suggests potential bioactivity due to the presence of electron-donating and electron-withdrawing groups that can interact with biological targets.
Synthesis Pathways
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves two main strategies:
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Construction from a thiophene precursor: This route starts with substituted 2-aminothiophene derivatives, which are reacted with acetic acid derivatives under catalytic conditions to form the fused pyrimidine ring .
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Construction from a pyrimidine precursor: This less common approach involves modifying pre-existing pyrimidine rings to introduce thiophene functionalities .
For this specific compound:
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The sulfanyl-acetamide linkage is likely introduced via nucleophilic substitution reactions involving thiol intermediates and haloacetamides.
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The oxolan group may be incorporated through alkylation or amidation reactions with oxolane derivatives.
The use of polar solvents like dioxane and catalysts such as phosphoryl trichloride has been reported in similar syntheses .
Characterization Techniques
The structural elucidation of this compound would involve:
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Nuclear Magnetic Resonance (NMR):
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and -NMR spectra provide insights into hydrogen and carbon environments within the molecule.
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Key signals would include aromatic protons from the methoxyphenyl group and aliphatic protons from the oxolan ring.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns indicative of the sulfanyl-acetamide bridge.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as carbonyls () and sulfanyl () stretches.
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X-Ray Crystallography (if applicable):
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Provides detailed three-dimensional confirmation of bond angles and molecular geometry.
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Antitumor Potential
Thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxic activity against various cancer cell lines due to their ability to inhibit enzymes like VEGFR or EZH2 . Structural analogs have demonstrated IC50 values in micromolar ranges against lymphoma and breast cancer cells.
Antibacterial Activity
Compounds with thieno[2,3-d]pyrimidine scaffolds have exhibited antibacterial effects by targeting bacterial DNA synthesis pathways .
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